molecular formula C15H31N3Sn B2490763 Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane CAS No. 285995-12-2

Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane

Cat. No. B2490763
CAS RN: 285995-12-2
M. Wt: 372.144
InChI Key: KZBBXMWBVDNMND-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related tributylstannane derivatives involves straightforward procedures, often starting from readily available precursors. For instance, tributyl(3,3,3-trifluoro-1-propynyl)stannane can be synthesized from 2-bromo-3,3,3-trifluoropropene in a single step, demonstrating the ease with which these types of compounds can be prepared (Hanamoto, Hakoshima, & Egashira, 2004).

Molecular Structure Analysis

The molecular structures of tributylstannane derivatives are characterized by their tetrahedral geometry around the tin atom. The binding of bulky ligands around tin can cause significant distortion of this geometry. For instance, the structure of a related compound, trineophyl(1, 2, 4-triazol-1-yl)stannane hemihydrate, revealed serious distortion due to the presence of bulky neophyl ligands (Schomburg, Link, Linoh, & Tacke, 1988).

Chemical Reactions and Properties

Tributylstannane compounds participate in a variety of chemical reactions, including 1,3-dipolar cycloadditions, which smoothly proceed to yield heterocyclic compounds like (tributylstannyl)trifluoromethyl-pyrazole, -triazole, and -isoxazole. These products are useful building blocks for further chemical modifications, such as the regioselective introduction of functional groups (Hanamoto et al., 2004).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds : Tributylstannanes, similar to Tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane, have been used effectively in the synthesis of various heterocyclic compounds. For instance, Tributyl(3,3,3-trifluoro-1-propynyl)stannane was synthesized and used in the 1,3-dipolar cycloaddition with diazomethane, phenylazide, and acetonitrile oxide, producing heterocyclic compounds like pyrazole, triazole, and isoxazole (Hanamoto, Hakoshima, & Egashira, 2004).

  • Hydroxymethyl Anion Equivalent : Research has identified tributylstannanes as hydroxymethyl anion equivalents, useful in various organic synthesis reactions. For example, tributyl[(methoxymethoxy)methyl]stannane was explored as a potential reagent in reactions involving metalation with tin and protection of oxygen (Danheiser et al., 2003).

  • Asymmetric Allylation : The synthesis of previously unknown tributylstannanes and their application in asymmetric allylation, notably in the synthesis of optically active homoallylic alcohol, demonstrates the potential of tributylstannanes in stereoselective organic synthesis (Masyuk & Mineeva, 2016).

  • Thermal Reactions for Enol Ethers : (E)-1-Methoxymethoxybut-2-enyl(tributyl)stannane reacts with aldehydes on heating to produce anti-4-hydroxy-3-methyl-cis-1,2-enol ethers. This indicates the utility of tributylstannanes in generating enol ethers through stereoselective thermal reactions (Pratt & Thomas, 1989).

  • Diastereoselective Hydrostannylation : Dibutyl(trifluoromethanesulfoxy)stannane, a related compound, has been found effective for highly diastereoselective homolytic hydrostannylation of allyl and homoallyl alcohols. This showcases the potential of stannanes in diastereoselective synthesis processes (Miura, Wang, & Hosomi, 2005).

properties

IUPAC Name

tributyl-(2-methyl-1,2,4-triazol-3-yl)stannane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C4H9.C3H4N3.Sn/c3*1-3-4-2;1-6-3-4-2-5-6;/h3*1,3-4H2,2H3;2H,1H3;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZBBXMWBVDNMND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[Sn](CCCC)(CCCC)C1=NC=NN1C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31N3Sn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

285995-12-2
Record name 1-methyl-5-(tributylstannyl)-1H-1,2,4-triazole
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